molecular formula C8H6N2O4 B1303277 7-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 81721-86-0

7-nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B1303277
CAS RN: 81721-86-0
M. Wt: 194.14 g/mol
InChI Key: YVGHCFMAEHXPBH-UHFFFAOYSA-N
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Description

7-nitro-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and agriculture. The compound is characterized by the presence of a benzoxazinone core structure with a nitro group at the 7th position. This structure has been modified in various ways to explore its biological activities, such as anticancer, antioxidant, and anticonvulsant properties .

Synthesis Analysis

The synthesis of derivatives of 7-nitro-2H-1,4-benzoxazin-3(4H)-one has been reported using different starting materials. For instance, a group of nitro substituted benzoxazinones was synthesized from 4-nitroanthranilic acid, and their structures were confirmed using spectroscopic methods . Another study reported the synthesis of 7-benzylamino derivatives using 2-amino-5-nitrophenol as a starting material . Additionally, the synthesis of 3-arylamino derivatives was achieved by reacting 7-nitro-2H-1,4-benzoxazin-3(4H)-one with phosphorus oxyhalides and arylamines .

Molecular Structure Analysis

The molecular structure of 7-nitro-2H-1,4-benzoxazin-3(4H)-one derivatives has been elucidated using various spectroscopic techniques. The studies have confirmed the core benzoxazinone structure and the position of the nitro group. The molecular conformation and planarity of the derivatives have been analyzed, showing that the nitro group is almost coplanar with the aryl substituent, indicating strong conjugation within the molecule .

Chemical Reactions Analysis

The chemical reactivity of 7-nitro-2H-1,4-benzoxazin-3(4H)-one derivatives has been explored in the context of their potential biological activities. For example, the anticonvulsant activity of 7-benzylamino derivatives was evaluated, and the most potent compound was further tested to understand its mechanism of action . In another study, the transformation of 2,7-dihydroxy-2H-1,4-benzoxazin-3(4H)-one derivatives under acidic conditions was investigated, which is valuable for understanding their bioactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-nitro-2H-1,4-benzoxazin-3(4H)-one derivatives have been studied in relation to their potential applications. The luminescence properties of nitro-substituted benzoxazinones were found to be associated with the strength of the intramolecular hydrogen bond, which affects the luminescence maximum . Additionally, the preparation of 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one, an intermediate for the synthesis of herbicide flumioxazin, was optimized to achieve high yield and purity .

Scientific Research Applications

Synthesis and Characterization

  • 7-nitro-2H-1,4-benzoxazin-3(4H)-one is used in the synthesis of various derivatives with potential applications. For instance, the reaction with POX 3 and arylamines leads to colored 3-arylamino-7-nitro-2H-1,4-benzoxazines, which are investigated for their potential as hair colorants (Hartmann et al., 2004).

Potential in Pharmaceutical Development

  • Some derivatives of 7-nitro-2H-1,4-benzoxazin-3(4H)-one exhibit significant anticonvulsant activities. For instance, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one has been shown to be potent in the maximal electroshock test (MES test) for anticonvulsant activity (Piao et al., 2008).

Agricultural Applications

  • Derivatives of 7-nitro-2H-1,4-benzoxazin-3(4H)-one are explored for their potential in agriculture. For example, compounds from this class are being researched for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. These properties make them candidates for natural herbicide models and in chemical defense mechanisms in plants (Macias et al., 2009).

Antifungal Properties

  • Research into the antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives shows promising results. These compounds displayed moderate to good antifungal activity against several phytopathogenic fungi, making them significant for agricultural applications (Śmist et al., 2016).

Chemical Synthesis and Transformation

  • The chemical synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one and its derivatives is a subject of considerable interest. Different methodologies for synthesizing and characterizing these compounds have been developed, demonstrating the versatility of this chemical skeleton (Nefisath et al., 2018).

Safety And Hazards

The safety data sheet for 7-Nitro-2H-1,4-benzoxazin-3(4H)-one indicates that it should be stored at 0-8°C . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and all sources of ignition should be removed .

properties

IUPAC Name

7-nitro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c11-8-4-14-7-3-5(10(12)13)1-2-6(7)9-8/h1-3H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGHCFMAEHXPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377159
Record name 7-Nitro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-nitro-2H-1,4-benzoxazin-3(4H)-one

CAS RN

81721-86-0
Record name 7-Nitro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 8 (22 g) and powdered KOH (6.9 g) in DMSO (100 ml) was stirred at 95° C. for 30 min. and poured onto crushed ice (400 g). The resulting precipitate was collected and washed with H2O to give 9 (15.7 g, 85%): mp 230°-232° C.; MS m/e 194 (M+).
Name
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Two
Name
Yield
85%

Synthesis routes and methods II

Procedure details

Mix 2-amino-5-nitro-phenol (10.0 g, 64.9 mmol) and NaHCO3 (13.1 g, 155.7 mmol) in 4-methyl-pentan-2-one (40 mL) and water (40 mL). Cool the mixture to 0° C. and slowly add chloroacetyl chloride (6.0 mL, 75.3 mmol) with stirring. After the addition is complete, reflux the mixture for 5 h. Cool the mixture to room temperature and let stand for 2.5 days. Collect the light yellow solid, wash with water and dry in a vacuum oven at 80° C. for 3 h. MS (ES−) 193.1 (M−1)−. 1H NMR (400 MHz, DMSO-d6): δ 11.31 (s, 1H), 7.90 (dd, 1H, J=8.8, 2.2 Hz), 7.76 (d, 1H, J=2.6 Hz), 7.06 (d, 1H, J=8.8 Hz), 4.72 (s, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Under argon, ethyl bromoacetate (7.2 ml, 65 mmol) was added to a solution of anhydrous potassium fluoride (10 g, 172.1 mmol) in 50 ml anhydrous DMF. The solution was stirred for 30 minutes at room temperature. 2-Amino-5-nitrophenol (Aldrich, 10 g, 65 mmol) was then dissolved in 25 ml of DMF and added dropwise to the reaction with stirring. After the final addition the reaction was warmed to 70 degrees and stirred for 16-24 hours. The reaction was then poured into 300 mls of an ice/water mixture with stirring. A yellow precipitate was formed immediately. The solid was filtered off and dried in vacuo. The product was recrystallized from hot THF. Collected 8.3 g (72.5%) of tan crystals: m.p. 227-230; 'H NMR (300 MHz, DMSO) δ 4.752 (s, 2H, CH2), 7.0835 (d, J=8.73, Hz, 1H, ACH), 7.769 (d, J=2.44 Hz, 1 H) 7.9185 (dd, J=2.525, 8.705 Hz, 1H, ACH); 13C NMR (300 MHz, DMSO) δ 66.560, 111.344, 115.776, 118.738, 134.464, 142.643, 142.861, 164.891. Mass spectrum (EI) m/z 194 M+
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
7
Citations
ZT Piao, LP Guan, LM Zhao, HR Piao… - European journal of …, 2008 - Elsevier
A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones were synthesized using 2-amino-5-nitrophenol as a starting material. Their anticonvulsant activities were evaluated by the …
Number of citations: 34 www.sciencedirect.com
J Ilaš, D Kikelj - Helvetica Chimica Acta, 2008 - Wiley Online Library
Substituted 2‐(benzylamino)‐2H‐1,4‐benzoxazin‐3(4H)‐ones are unstable under alkaline and acidic conditions, undergoing opening of the benzoxazinone ring. 2‐Bromo‐2H‐1,4‐…
Number of citations: 4 onlinelibrary.wiley.com
P Štefanič Anderluh, M Anderluh, J Ilaš… - Journal of medicinal …, 2005 - ACS Publications
A novel class of potential antithrombotic compounds with moderate thrombin inhibitory and fibrinogen receptor antagonistic activity is described. Combination of anticoagulant and …
Number of citations: 77 pubs.acs.org
J Ilaš, N Lah, I Leban, D Kikelj - Tetrahedron Letters, 2008 - Elsevier
2,4-Dimethyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid on preparation of a mixed anhydride, followed by reduction with sodium borohydride, affords 5,7a,13,13b-…
Number of citations: 1 www.sciencedirect.com
M Anderluh, J Cesar, P Štefanič, D Kikelj… - European journal of …, 2005 - Elsevier
New platelet glycoprotein IIb/IIIa (GP IIb/IIIa, integrin α IIb β 3 ) antagonists were prepared on a 2H-1,4-benzoxazine-3(4H)-one scaffold. Their anti-aggregatory activities in human …
Number of citations: 44 www.sciencedirect.com
CMR Sant'Anna, VP De Souza… - … journal of quantum …, 2002 - Wiley Online Library
We evaluated by the semiempirical method PM3 possible mechanisms of a putative interaction between a cereal allelochemical, the cyclic hydroxamic acid 2,4‐dihydroxy‐7‐metoxy‐2H…
Number of citations: 7 onlinelibrary.wiley.com
Y Fukase, A Sato, Y Tomata, A Ochida, M Kono… - Bioorganic & Medicinal …, 2018 - Elsevier
Novel small molecules were synthesized and evaluated as retinoic acid receptor-related orphan receptor-gamma t (RORγt) inverse agonists for the treatment of inflammatory and …
Number of citations: 22 www.sciencedirect.com

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